![molecular formula C28H14O4 B12058437 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione CAS No. 243670-10-2](/img/structure/B12058437.png)
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione
説明
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is a complex organic compound with the molecular formula C28H14O4. It is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups. This compound is often used as a fluorescence probe in scientific research due to its luminescent properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the complex aromatic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency in the production of high-quality this compound .
化学反応の分析
Types of Reactions
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Aromatic substitution reactions can occur, particularly at positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
科学的研究の応用
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is widely used in scientific research due to its fluorescence properties. Some key applications include:
Chemistry: Used as a fluorescence probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
作用機序
The mechanism by which 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various applications, from imaging to material science. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence .
類似化合物との比較
Similar Compounds
- 3,12-Diethoxydibenzimidazo[2,1-b:2,1-i]benzo[lmn][3,8]phenanthroline-8,17-dione
- Benzo[def]pyranthrene-8,16-dione
- 2,7-Dinitro-4b,9b-dihydroindeno(2,1-a)indene-5,10-dione
- 5,10-Dihydroindeno(2,1-a)indene-5,10-dione dioxime
Uniqueness
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione stands out due to its specific fluorescence properties, which make it particularly useful as a probe in various scientific applications. Its unique structure allows for specific interactions with other molecules, enhancing its utility in research and industrial applications .
特性
IUPAC Name |
6,19-dihydroxyheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-13-8-10-16-21(11-13)27(31)19-5-1-3-17-23-15-9-7-14(30)12-22(15)28(32)20-6-2-4-18(26(20)23)24(16)25(17)19/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFQZBJXWSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)O)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432425 | |
| Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243670-10-2 | |
| Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243670-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


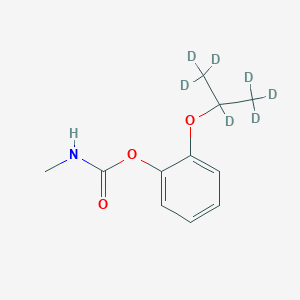

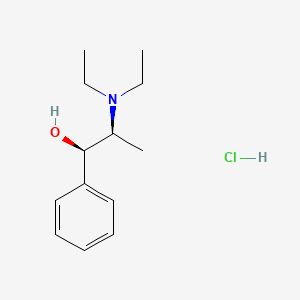
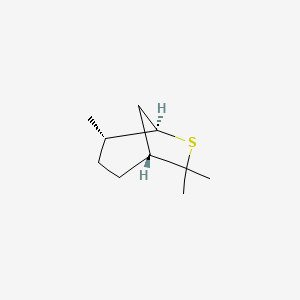

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)


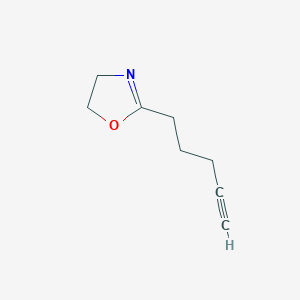
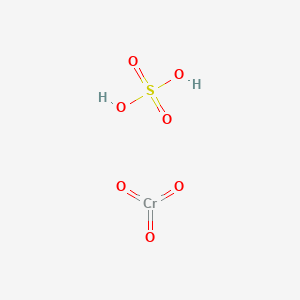


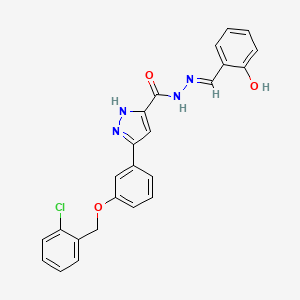
![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
